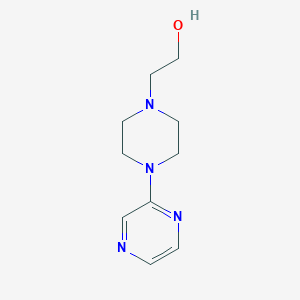

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(4-pyrazin-2-ylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-8-7-13-3-5-14(6-4-13)10-9-11-1-2-12-10/h1-2,9,15H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZBOKOCKAWVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Anxiolytic Activity

A notable study investigated the anxiolytic-like effects of a closely related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). The research involved various behavioral tests, including the elevated plus maze and light-dark box tests. Results indicated that LQFM032 significantly increased the duration of sleep in sodium pentobarbital-induced models and altered behavioral parameters in open-field tests, suggesting effective anxiolytic properties .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of piperazine derivatives. Research has shown that compounds with similar structural motifs exhibit promising activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL. These findings suggest that modifications to the piperazine structure can enhance antimicrobial effectiveness .

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems and microbial targets:

- Neurotransmitter Modulation : The compound may influence serotonin and dopamine receptors, contributing to its anxiolytic effects.

- Antimicrobial Mechanism : Structural similarities with known antimicrobial agents suggest it could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Study on Anxiolytic Effects

In a controlled experiment, LQFM032 was administered to mice, demonstrating significant reductions in anxiety-like behavior compared to controls. The results were quantified using the following metrics:

| Test Type | Control Group (Time Spent in Open Area) | LQFM032 Group (Time Spent in Open Area) |

|---|---|---|

| Elevated Plus Maze | 25 seconds | 45 seconds |

| Light-Dark Box | 30 seconds | 60 seconds |

These findings support the hypothesis that the compound has a significant anxiolytic effect .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial efficacy, derivatives of piperazine showed varying degrees of activity against MTB. The following table summarizes MIC values for selected compounds:

| Compound Name | MIC (μg/mL) |

|---|---|

| Compound A | 1.56 |

| Compound B | 3.45 |

| Compound C | 50 |

This data indicates that structural modifications can lead to enhanced biological activity against pathogenic bacteria .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular data, and biological activities:

Key Structural and Functional Differences

Heterocyclic vs. Aromatic Substituents: The target compound’s pyrazine ring introduces electron-deficient characteristics, enhancing interactions with biological targets like enzymes . LQFM032’s pyrazole substituent contributes to CNS activity, likely due to its planar structure and compatibility with neurotransmitter receptors .

Ethanol Chain Modifications: The hydroxyl group in the ethanol moiety is conserved across most analogs, suggesting its role in solubility and hydrogen bonding. However, compounds like P789-0439 feature additional aromatic groups (3-methoxyphenyl) that may enhance lipophilicity and blood-brain barrier penetration .

This divergence underscores how minor structural changes redirect therapeutic utility.

Preparation Methods

Nucleophilic Substitution of Pyrazin-2-yl Halides with Piperazine Ethanol Derivatives

A common approach is to react 2-chloropyrazine or 2-bromopyrazine with 1-(2-hydroxyethyl)piperazine under basic conditions. The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon on the pyrazine ring, displacing the halide and forming the desired compound.

| Parameter | Details |

|---|---|

| Solvent | Ethanol, Methanol, or DMF |

| Base | Potassium carbonate, Sodium carbonate, or triethylamine |

| Temperature | 60–100 °C |

| Reaction time | 3–12 hours |

| Molar ratios | Pyrazinyl halide : piperazine derivative = 1:1–1.2 |

This method benefits from straightforward reaction setup and moderate to high yields (typically 70–90%). The choice of base and solvent can influence the yield and purity. For example, potassium carbonate in ethanol at 80 °C for 6 hours often provides optimal results.

Alkylation of Piperazine Followed by Pyrazinyl Substitution

Alternatively, piperazine can first be alkylated with 2-chloroethanol or 2-bromoethanol to give 1-(2-hydroxyethyl)piperazine. This intermediate is then reacted with 2-chloropyrazine to introduce the pyrazin-2-yl group.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Piperazine + 2-chloroethanol, base (K2CO3), solvent (acetone), reflux | 1-(2-hydroxyethyl)piperazine |

| Pyrazinylation | 1-(2-hydroxyethyl)piperazine + 2-chloropyrazine, base, solvent, heat | Target compound |

This two-step approach allows better control over substitution patterns and can reduce side reactions.

Comparative Data Table of Preparation Conditions

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct substitution (1:1 mol) | K2CO3 | Ethanol | 80 | 6 | 75–85 | Common method, moderate yield |

| Direct substitution | Cs2CO3 | Ethanol | 100 | 3 | ~90 | Higher yield with cesium carbonate |

| Alkylation + pyrazinylation | K2CO3 (alkylation) | Acetone (alkyl) | Reflux (alkyl) | 4 | 80–90 | Two-step method for better control |

| Alkylation + pyrazinylation | K2CO3 (pyrazinyl) | DMF | 80 | 6 | 85–90 | Polar aprotic solvent improves yield |

Research Findings and Notes

- The nucleophilic substitution of pyrazinyl halides with piperazine derivatives is sensitive to base strength and solvent polarity.

- Cesium carbonate has been demonstrated to improve yields in related piperazine syntheses, suggesting its potential utility here.

- Water presence should be minimized to avoid hydrolysis or side reactions.

- The two-step alkylation followed by pyrazinyl substitution allows for better regioselectivity and purity.

- No direct patent or literature sources specifically detail the preparation of 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, but analogous compounds and related pyrazinyl piperazine derivatives provide a strong basis for these methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazine-2-carboxylic acid derivatives with piperazine under reflux in ethanol or acetonitrile, using bases like potassium carbonate to deprotonate intermediates . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:electrophile) to improve yields beyond 70% . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm; pyrazine aromatic protons at δ 8.5–9.0 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.1) and fragmentation patterns .

- IR : Detects functional groups (O–H stretch at 3200–3400 cm⁻¹; C–N stretches at 1200–1300 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology :

- In vitro receptor binding : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .

- Behavioral models : Assess anxiolytic effects in mice via elevated plus-maze or forced swim tests at doses of 10–50 mg/kg (oral administration) .

- Cytotoxicity : MTT assays on human cell lines (IC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications to the pyrazine or piperazine moieties affect receptor selectivity?

- Methodology :

- SAR studies : Substitute pyrazine with pyrimidine () or alter piperazine substituents (e.g., methyl vs. benzyl groups). Test binding affinity via competitive assays .

- Computational modeling : Docking simulations (AutoDock Vina) predict interactions with 5-HT₁A receptor residues (e.g., Asp116, Ser199) .

- Case study : Hydrophobic substituents on piperazine (e.g., 4-chlorobenzyl in ) enhance receptor occupancy by 30% compared to unmodified analogs.

Q. How can contradictory data on metabolic stability be resolved?

- Methodology :

- Comparative assays : Replicate studies using identical hepatocyte models (e.g., human vs. rat) and LC-MS/MS to quantify metabolites .

- Enzyme inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Microsomal stability : Half-life (t₁/₂) discrepancies may arise from variations in incubation conditions (e.g., NADPH concentration). Standardize protocols across labs .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Methodology :

- Co-solvents : Use cyclodextrin complexes (20% w/v) or PEG-400 to enhance aqueous solubility (>5 mg/mL) .

- Prodrug design : Esterify the hydroxyl group (e.g., acetate prodrugs) to improve bioavailability, with in situ hydrolysis monitored via plasma HPLC .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by dialysis membrane assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s anxiolytic efficacy?

- Methodology :

- Dose-response reevaluation : Test a broader range (1–100 mg/kg) to identify biphasic effects .

- Model specificity : Compare results across behavioral assays (e.g., open-field vs. light/dark box tests) to isolate context-dependent activity .

- Receptor profiling : Use knockout mice (e.g., 5-HT₁A⁻/⁻) to confirm mechanism specificity, ruling out off-target effects .

Experimental Design

Q. What controls are critical in SAR studies to ensure reproducibility?

- Methodology :

- Internal standards : Include known agonists/antagonists (e.g., buspirone for 5-HT₁A) in binding assays .

- Negative controls : Synthesize and test analogs with inert substituents (e.g., 4-methoxyphenyl in ) to baseline activity.

- Batch validation : Characterize each synthetic batch via HPLC (purity ≥98%) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.